2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
DZ-2640 is a new oral carbapenem antibiotic developed by Daiichi Sankyo Co., Ltd. Carbapenem antibiotics are known for their potent activities against a wide range of aerobic and anaerobic bacteria, making them valuable in treating various bacterial infections .
Preparation Methods
DZ-2640 is synthesized as an ester-type prodrug. The synthetic route involves the formation of a pivaloyloxymethyl ester, which is then de-esterified to produce the active form, DU-6681a . The industrial production methods for DZ-2640 involve the use of advanced organic synthesis techniques, including the Witting reaction, Mitsunobu reaction, Dieckmann reaction, and palladium-catalyzed hydrogenolysis . These methods ensure the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
DZ-2640 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of DZ-2640 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
DZ-2640 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of carbapenem antibiotics.
Biology: DZ-2640 is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
DZ-2640 exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . By binding to these proteins, DZ-2640 disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The molecular targets of DZ-2640 include various PBPs, and the pathways involved in its mechanism of action are related to the inhibition of cell wall biosynthesis .
Comparison with Similar Compounds
DZ-2640 is compared with other similar carbapenem antibiotics, such as:
R-95867: An active form of the oral carbapenem CS-834.
Faropenem: Another carbapenem antibiotic with similar antibacterial activity.
Oral cephalosporins: Such as cefcapene, cefotiam, and cefpodoxime.
DZ-2640 is unique due to its ester-type prodrug nature, which allows for oral administration and rapid absorption in the body . Its activity against both Gram-positive and Gram-negative bacteria is comparable to or more potent than that of R-95867 and faropenem .
Properties
CAS No. |
184633-88-3 |
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Molecular Formula |
C22H29N3O6S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H29N3O6S/c1-11-16-15(12(2)26)19(27)25(16)17(20(28)30-10-31-21(29)22(3,4)5)18(11)32-13-8-14-23-6-7-24(14)9-13/h6-7,11-13,15-16,26H,8-10H2,1-5H3/t11-,12-,13+,15-,16-/m1/s1 |
InChI Key |
SVIXKYNOOFZUFA-CNRIWFPOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC4=NC=CN4C3)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC4=NC=CN4C3)C(=O)OCOC(=O)C(C)(C)C)C(C)O |
Origin of Product |
United States |
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